molecular formula C8H8Cl3Si B11957467 Dimethyl(2,3,6-trichlorophenyl)silane CAS No. 33415-37-1

Dimethyl(2,3,6-trichlorophenyl)silane

Cat. No.: B11957467
CAS No.: 33415-37-1
M. Wt: 238.6 g/mol
InChI Key: ZVKIBSMEFCJNPV-UHFFFAOYSA-N
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Description

Dimethyl(2,3,6-trichlorophenyl)silane (CAS: 20082-68-2) is an organosilicon compound featuring a dimethylsilane group attached to a 2,3,6-trichlorophenyl substituent. This structure combines the hydrophobic and electron-withdrawing effects of chlorine atoms with the silicon center’s unique reactivity.

Properties

CAS No.

33415-37-1

Molecular Formula

C8H8Cl3Si

Molecular Weight

238.6 g/mol

InChI

InChI=1S/C8H8Cl3Si/c1-12(2)8-6(10)4-3-5(9)7(8)11/h3-4H,1-2H3

InChI Key

ZVKIBSMEFCJNPV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)C1=C(C=CC(=C1Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(2,3,6-trichlorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2,3,6-trichlorophenylmagnesium bromide with dimethyldichlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the reactivity of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the final product is achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(2,3,6-trichlorophenyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Substituted phenyl silanes with various functional groups.

Scientific Research Applications

Dimethyl(2,3,6-trichlorophenyl)silane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound is studied for its potential use in modifying biological molecules and surfaces.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical devices.

    Industry: It is utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of dimethyl(2,3,6-trichlorophenyl)silane involves its interaction with various molecular targets. The silicon atom can form bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable siloxane or silane linkages. These interactions are crucial in its applications in modifying surfaces and creating new materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Diphenylsilane (CAS: 775-12-2)
  • Molecular Formula : C₁₂H₁₂Si
  • Structure : Two phenyl groups attached to a silicon atom.
  • Applications : Used as a precursor in silicone polymers and surface treatments .
Methylphenyldichlorosilane (LS 1490)
  • Molecular Formula : C₇H₇Cl₂Si
  • Structure : A methyl group, a phenyl group, and two chlorine atoms bonded to silicon.
  • Properties : Higher reactivity due to Cl substituents on silicon; used in cross-linking reactions.
  • Safety : Classified as extremely hazardous due to corrosive and toxic nature .
Trichloro(dichlorophenyl)Silane
  • Molecular Formula : C₆H₃Cl₅Si
  • Structure : Three Cl atoms on silicon and two Cl atoms on the phenyl ring.
  • Properties : Enhanced electrophilicity and volatility compared to dimethyl-substituted analogs.
  • Regulatory Status : Listed under emergency exposure limits due to acute toxicity .
Dimethyl(2,4,6-Trichlorophenyl)Silane
  • Structure : Chlorine atoms at 2,4,6-positions on the phenyl ring.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Chlorine Positions (Phenyl) Key Properties
Dimethyl(2,3,6-Trichlorophenyl)Silane C₈H₈Cl₃Si 247.59 2,3,6 Low water solubility; high thermal stability
Diphenylsilane C₁₂H₁₂Si 184.31 None Hydrophobic; polymer precursor
Methylphenyldichlorosilane C₇H₇Cl₂Si 191.12 None (Cl on Si) Corrosive; reactive in hydrolysis
Trichloro(dichlorophenyl)Silane C₆H₃Cl₅Si 280.37 Dichloro (phenyl) Volatile; acute toxicity risks

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